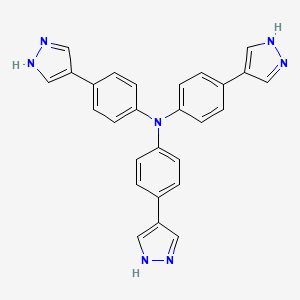

Tris(4-(1H-pyrazol-4-yl)phenyl)amine

Description

BenchChem offers high-quality Tris(4-(1H-pyrazol-4-yl)phenyl)amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tris(4-(1H-pyrazol-4-yl)phenyl)amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(1H-pyrazol-4-yl)-N,N-bis[4-(1H-pyrazol-4-yl)phenyl]aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H21N7/c1-7-25(8-2-19(1)22-13-28-29-14-22)34(26-9-3-20(4-10-26)23-15-30-31-16-23)27-11-5-21(6-12-27)24-17-32-33-18-24/h1-18H,(H,28,29)(H,30,31)(H,32,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWXFMPUBRNIMGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CNN=C2)N(C3=CC=C(C=C3)C4=CNN=C4)C5=CC=C(C=C5)C6=CNN=C6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H21N7 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Tris(4-(1H-pyrazol-4-yl)phenyl)amine: A Promising Hole-Transporting Material

Introduction to Tris(4-(1H-pyrazol-4-yl)phenyl)amine

Tris(4-(1H-pyrazol-4-yl)phenyl)amine, with the CAS number 2172856-38-9, is a triphenylamine derivative that has garnered interest within the field of organic electronics. Its molecular structure, featuring a central triphenylamine core functionalized with three pyrazole moieties, suggests its potential as a hole-transporting material (HTM) in various optoelectronic devices. The triphenylamine core is a well-established electron-donating unit known for its excellent hole-transporting capabilities and morphological stability. The addition of pyrazole groups can influence the material's electronic properties, solubility, and interfacial interactions within a device stack. This guide provides a comprehensive overview of the known properties, synthesis, and potential applications of this compound, tailored for researchers and professionals in materials science and device engineering.

Core Molecular and Physical Properties

Tris(4-(1H-pyrazol-4-yl)phenyl)amine is a solid at room temperature and should be stored in an inert atmosphere to prevent degradation.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 2172856-38-9 | [1][2] |

| Molecular Formula | C₂₇H₂₁N₇ | [1][2] |

| Molecular Weight | 443.51 g/mol | [1] |

| Physical Form | Solid | [1] |

| Predicted Boiling Point | 842.8±65.0 °C | [3] |

| Predicted Density | 1.339±0.06 g/cm³ | [3] |

| Storage | Room temperature, under inert gas | [1][3] |

Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of Tris(4-(1H-pyrazol-4-yl)phenyl)amine is not extensively documented in publicly available literature, the synthesis of analogous triphenylamine and pyrazole-containing compounds typically involves cross-coupling reactions. A plausible synthetic route could involve an Ullmann coupling reaction, a common method for forming carbon-nitrogen bonds.[4] This would likely involve the reaction of a tris-halogenated triphenylamine with a pyrazole derivative in the presence of a copper catalyst and a base.[4]

Characterization of the final product would be crucial to confirm its identity and purity. Standard analytical techniques would include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the molecular structure by analyzing the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.

-

Elemental Analysis: To determine the percentage composition of carbon, hydrogen, and nitrogen, and compare it with the theoretical values.

Optoelectronic Properties and Applications

The primary application envisioned for Tris(4-(1H-pyrazol-4-yl)phenyl)amine is as a hole-transporting material in organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs).[3] The effectiveness of an HTM is determined by several key optoelectronic properties.

Energetics: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels are critical for efficient charge injection and transport. For an effective HTM in a PSC, the HOMO level should be well-aligned with the valence band of the perovskite absorber layer to facilitate efficient hole extraction.

Charge Mobility: High hole mobility is desirable to ensure that charge carriers can be transported efficiently to the electrode, minimizing charge recombination losses within the device. Pyrazoline derivatives, which are structurally related to pyrazoles, have been reported to exhibit hole mobilities in the range of 10⁻⁵ to 10⁻⁶ cm² V⁻¹ s⁻¹.

Thermal Stability: The material should be thermally stable to withstand the operating temperatures of the device without degradation.

Diagram of a Perovskite Solar Cell Incorporating a Hole-Transporting Layer

Caption: A schematic of a typical perovskite solar cell structure.

Experimental Protocol: Fabrication of a Perovskite Solar Cell with a Tris(4-(1H-pyrazol-4-yl)phenyl)amine Hole-Transporting Layer

The following is a generalized, representative protocol for the fabrication of a perovskite solar cell using a solution-processable HTM like Tris(4-(1H-pyrazol-4-yl)phenyl)amine.

-

Substrate Preparation:

-

Clean a fluorine-doped tin oxide (FTO) coated glass substrate by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol.

-

Dry the substrate with a stream of nitrogen and treat with UV-ozone for 15 minutes to enhance wettability.

-

-

Deposition of the Electron Transport Layer (ETL):

-

Deposit a compact layer of TiO₂ onto the FTO substrate using a method such as spin coating or spray pyrolysis.

-

Anneal the TiO₂-coated substrate at a high temperature (e.g., 500 °C) to ensure proper crystallinity and conductivity.

-

-

Deposition of the Perovskite Absorber Layer:

-

Prepare a perovskite precursor solution (e.g., a mixture of lead iodide and methylammonium iodide in a suitable solvent).

-

Spin-coat the perovskite precursor solution onto the ETL in an inert atmosphere (e.g., a nitrogen-filled glovebox).

-

Anneal the film at a moderate temperature (e.g., 100 °C) to form the crystalline perovskite layer.

-

-

Deposition of the Hole-Transporting Layer (HTL):

-

Prepare a solution of Tris(4-(1H-pyrazol-4-yl)phenyl)amine in a suitable organic solvent (e.g., chlorobenzene). Additives such as lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI) and 4-tert-butylpyridine (tBP) may be included to improve conductivity and device performance.

-

Spin-coat the HTL solution onto the perovskite layer.

-

Allow the solvent to evaporate.

-

-

Deposition of the Metal Contact:

-

Deposit a metal contact (e.g., gold or silver) on top of the HTL using thermal evaporation through a shadow mask to define the active area of the device.

-

Workflow for Perovskite Solar Cell Fabrication

Caption: A flowchart outlining the key steps in fabricating a perovskite solar cell.

Conclusion and Future Outlook

Tris(4-(1H-pyrazol-4-yl)phenyl)amine represents a promising molecular design for a hole-transporting material. Its triphenylamine core provides a robust platform for efficient hole transport, while the pyrazole functionalities offer avenues for tuning the material's electronic and physical properties. While detailed experimental data on its performance in optoelectronic devices is still emerging in the public domain, its structural characteristics suggest it could be a valuable component in the development of next-generation OLEDs and perovskite solar cells. Further research is needed to fully elucidate its photophysical and electrochemical properties and to optimize its performance within a device architecture.

References

-

Tris(4-(1H-pyrazol-4-yl)phenyl)amine - MySkinRecipes. Available at: [Link]

-

1,3,5-Tris{[N-(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-4-aminophenyl}benzene - MDPI. Available at: [Link]

-

(PDF) Tris{4-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-4-aminobiphenyl}amine. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Organization and intramolecular charge-transfer enhancement in tripodal tris[(pyridine-4-yl)phenyl]amine push–pull molecules by intercalation into layered materials bearing acidic functionalities - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

Technical Guide: Tritopic Pyrazole-Based Organic Linkers for MOF Synthesis

Executive Summary

The Stability-Porosity Nexus in Reticular Chemistry

In the landscape of Metal-Organic Frameworks (MOFs), carboxylate-based systems (e.g., MOF-5, HKUST-1) have historically dominated due to synthetic ease. However, their susceptibility to hydrolysis limits industrial viability. Tritopic pyrazole-based linkers represent a paradigm shift. By leveraging the high pKa of pyrazole (~19.8) and the strength of the Metal-Nitrogen (M-N) bond, these linkers enable the construction of frameworks that survive extreme chemical environments (pH 2–14) and temperatures (>400°C) while maintaining high surface areas.

This guide provides a rigorous technical roadmap for the design, synthesis, and reticular assembly of 1,3,5-tris(1H-pyrazol-4-yl)benzene (H₃BTP) and its derived MOFs (e.g., Ni₃(BTP)₂ ). It moves beyond basic recipes to explore the causality of synthetic choices, ensuring reproducibility and high-quality single-crystal growth.

Part 1: Molecular Design Principles

The Pyrazolate Advantage

The choice of pyrazole over carboxylate is driven by the Hard-Soft Acid-Base (HSAB) theory and bond thermodynamics.

-

Basicity: Pyrazoles are stronger bases than carboxylates, leading to stronger coordination bonds with borderline soft metals (Ni²⁺, Cu²⁺, Zn²⁺).

-

Geometry: The exo-bidentate coordination mode of the pyrazolate anion (N-N bridge) facilitates the formation of polynuclear clusters (SBUs) without the need for auxiliary ligands, often resulting in highly connected, rigid topologies like sod (sodalite) or rht.

Topology & Connectivity

Tritopic linkers with

- Linker + Octahedral Metal: Often yields (3,6)-connected networks .

- Linker + Square Planar Metal (Ni²⁺): Can yield (3,4)-connected networks (e.g., fcu, sod).

Part 2: Organic Synthesis of the Linker (H₃BTP)

The synthesis of 1,3,5-tris(1H-pyrazol-4-yl)benzene (H₃BTP) relies on a robust Suzuki-Miyaura cross-coupling strategy. Direct coupling is preferred over condensation methods for yield and purity.

Synthetic Workflow Diagram

Figure 1: Step-wise synthesis of H₃BTP linker highlighting the protection/deprotection strategy to prevent catalyst poisoning by the free pyrazole nitrogen.

Detailed Protocol

Step 1: Suzuki Coupling (Protected Linker)

-

Reagents: Charge a Schlenk flask with 1,3,5-tribromobenzene (1.0 eq), 1-Boc-pyrazole-4-boronic acid pinacol ester (3.5 eq), and K₃PO₄ (6.0 eq).

-

Solvent: Add anhydrous DMF/Water (9:1 v/v). Degas thoroughly (freeze-pump-thaw x3).

-

Catalyst: Add Pd(dppf)Cl₂ (5 mol%).

-

Reaction: Heat to 100°C for 24 hours under Argon.

-

Workup: Cool, extract with ethyl acetate, wash with brine, and dry over Na₂SO₄. Purify via column chromatography (Hexane/EtOAc).

Step 2: Deprotection (H₃BTP)

-

Dissolve the Boc-protected intermediate in DCM.

-

Add Trifluoroacetic acid (TFA) (20% v/v) dropwise at 0°C.

-

Stir at Room Temperature (RT) for 4 hours.

-

Neutralization (Crucial): Quench with saturated NaHCO₃. The free base H₃BTP will precipitate.

-

Purification: Filter, wash with water/ether, and recrystallize from hot methanol/DMF.

Part 3: Reticular Synthesis of Ni₃(BTP)₂

This section details the solvothermal assembly of the benchmark MOF Ni₃(BTP)₂ . This material exhibits a sodalite topology and exceptional stability.

Solvothermal Assembly Logic

Figure 2: Reticular assembly pathway. Note the role of Acetate (OAc⁻) as an in-situ base to deprotonate the pyrazole, facilitating M-N bond formation.

Synthesis Protocol: Ni₃(BTP)₂

Reagents:

Procedure:

-

Preparation: In a 20 mL scintillation vial, dissolve H₃BTP (0.03 mmol) and Ni(OAc)₂·4H₂O (0.06 mmol) in 2 mL of DMF.

-

Sealing: Seal the vial tightly (Teflon-lined cap) or place in a high-pressure autoclave.

-

Heating: Place in an isothermal oven at 150°C for 3 days .

-

Note: High temperature is required to overcome the activation energy of the inert Ni-N bond formation.

-

-

Isolation: Cool to RT. Filter the blue-violet crystals.

-

Activation (Critical):

-

Solvent exchange with Methanol (3x daily for 3 days).

-

Supercritical CO₂ drying or vacuum heating at 150°C for 12h.

-

Troubleshooting & Optimization:

-

Low Crystallinity? Switch to Ionothermal Synthesis . Use NiCl₂ in a eutectic mixture of ionic liquids to slow nucleation and improve crystal size (See CrystEngComm reference).

-

Impurity Phases? Ensure the H₃BTP is fully deprotected before MOF synthesis. Residual Boc groups disrupt network topology.

Part 4: Characterization & Validation

To ensure scientific integrity, the synthesized MOF must undergo the following validation steps.

| Technique | Parameter | Expected Outcome for Ni₃(BTP)₂ |

| PXRD | Crystallinity & Phase Purity | Sharp peaks matching simulated pattern (Sodalite). No amorphous halo. |

| N₂ Isotherm (77 K) | Porosity (BET) | Type I isotherm (Microporous). Surface area > 1600 m²/g. |

| TGA | Thermal Stability | Plateau up to ~430°C in air. Mass loss only after framework collapse. |

| Acid/Base Test | Chemical Stability | Immerse in pH 2 (HCl) and pH 14 (NaOH) boiling water for 24h. PXRD should remain unchanged. |

References

-

A Robust Pyrazolate Metal–Organic Framework for Efficient Catalysis of Dehydrogenative C–O Cross Coupling Reaction. Journal of the American Chemical Society. Link

-

Synthesis, characterization and applications of highly stable pyrazolate-based metal-organic frameworks. Insubria Theses. Link

-

Ionothermal synthesis of Ni3(btp)2. CrystEngComm. Link

-

Unlocking the potential: strategic synthesis of a previously predicted pyrazolate-based stable MOF. Chemical Science. Link

-

Protocol for Synthesis and Preparation of Metal-Organic Framework (MOF) Nanoparticles. Protocols.io. Link

Sources

Engineering Durability and Function: A Technical Guide to TPA-Based Pyrazole-Linked COFs

Executive Summary

This technical guide addresses the design, synthesis, and application of Triphenylamine (TPA)-based Covalent Organic Frameworks (COFs) utilizing pyrazole linkages . While early COFs relied on labile boronate esters or moderately stable imine bonds, the "pyrazole-linked" class represents the frontier of chemical stability, maintaining structural integrity in harsh acidic/basic environments (pH 1–14).

For researchers in drug development and optoelectronics, the TPA-Pyrazole architecture offers a synergistic dual-function:

-

TPA Core: A propeller-shaped, electron-rich donor facilitating hole transport and preventing π-π stacking aggregation.

-

Pyrazole Linkage: An ultra-stable, nitrogen-rich knot that confers hydrolytic resistance and provides docking sites for biological analytes.

Part 1: The Chemical Rationale[1]

The Topology of Stability

The structural integrity of a COF is dictated by its linkage chemistry. TPA-based COFs are typically constructed using

-

The Donor (Node): Tris(4-hydrazinophenyl)amine (TPA-Hydrazine) or TPA-based 1,3-diketones.

-

The Acceptor/Linker: Linear or triangular knots containing the complementary functional group.

-

The Result: A fused pyrazole ring at the linkage point, which is aromatic and highly resistant to hydrolysis.

Why Pyrazole?

Unlike imine linkages (

-

Drug Development Relevance: These COFs survive the stomach (pH 1.5) and blood stream (pH 7.4), making them viable candidates for oral drug delivery vehicles.

-

Optoelectronics: The nitrogen-rich pyrazole ring modulates the bandgap, often enhancing photocatalytic hydrogen evolution when coupled with the TPA donor.

Part 2: Synthesis Protocol & Methodology

This section details the synthesis of a representative TPA-PZ-COF via the condensation of a TPA-hydrazine derivative and a linear 1,3-diketone linker.

Materials & Precursors[1][2][3]

-

Node: Tris(4-hydrazinophenyl)amine (Synthesized from TPA via nitration and reduction/hydrazine treatment).

-

Linker: 1,1',2,2'-Tetraacetylethane (or similar bis-1,3-diketone).

-

Solvents: o-Dichlorobenzene (o-DCB), n-Butanol (n-BuOH), Tetrahydrofuran (THF).

-

Catalyst: Aqueous Acetic Acid (6M).

Solvothermal Synthesis Workflow

Note: This protocol relies on the thermodynamic reversibility of the intermediate step followed by irreversible aromatization to lock the crystalline structure.

Step-by-Step Protocol:

-

Charging: In a Pyrex tube (10 mL), charge TPA-Hydrazine (0.05 mmol) and the Diketone Linker (0.075 mmol).

-

Solvation: Add a mixture of o-DCB/n-BuOH (1:1 v/v, 1.5 mL). Sonicate for 10 minutes to ensure dispersion.

-

Catalysis: Add 0.1 mL of 6M aqueous acetic acid. The acid catalyzes the initial condensation.

-

Degassing (Critical): Perform 3 cycles of freeze-pump-thaw to remove oxygen. Flame-seal the tube under vacuum.

-

Thermolysis: Place the sealed tube in a programmable oven.

-

Ramp to 120°C over 2 hours.

-

Hold at 120°C for 72 hours (3 days).

-

Cool to room temperature naturally.

-

-

Purification:

-

Filter the precipitate.[1]

-

Wash with THF and Acetone to remove unreacted monomers.

-

Soxhlet Extraction: Extract with THF for 24 hours to ensure empty pores.

-

Activation: Supercritical CO2 drying or vacuum drying at 100°C for 12 hours.

-

Optimization: Solvent Screening Table

The crystallinity of TPA-COFs is highly sensitive to solvent polarity.

| Solvent System (v/v) | Solubility of TPA | Crystallinity (PXRD) | BET Surface Area | Notes |

| o-DCB / n-BuOH (1:1) | High | Excellent | >1200 m²/g | Standard "goldilocks" zone. |

| Mesitylene / Dioxane | Medium | Moderate | ~800 m²/g | Good for larger pore linkers. |

| DMF / Ethanol | High | Low (Amorphous) | <400 m²/g | Reaction too fast; kinetic trapping. |

| DMSO | Very High | Gel/Aerogel | N/A | Forms gels; good for monoliths, bad for powder X-ray. |

Part 3: Visualization of Mechanism

Synthesis & Crystallization Pathway

The following diagram illustrates the transition from amorphous monomers to the ordered, crystalline pyrazole-linked framework.

Caption: Reaction trajectory from TPA precursors to ultrastable pyrazole-linked COF via error-correcting nucleation.

Part 4: Characterization & Validation

To ensure scientific integrity, the synthesized material must be validated using the following "Self-Validating System" of characterization.

Structural Validation (PXRD)

-

Expectation: Sharp diffraction peaks at low angles (

) corresponding to the (100) and (110) planes. -

Diagnostic: If peaks are broad, the reaction was likely too fast (kinetic trap). Remedy: Reduce temperature or increase solvent acidity to slow nucleation.

Chemical Validation (FT-IR & XPS)

-

FT-IR: Disappearance of the N-H stretching (from hydrazine) and C=O stretching (from diketone). Appearance of C=N characteristic of the pyrazole ring (~1570 cm⁻¹).

-

XPS: High-resolution N1s spectrum should show distinct peaks for Pyrazole-N (

and

Porosity (BET Isotherm)

-

Method: N2 adsorption-desorption at 77 K.[2]

-

Target: Type IV isotherm (mesoporous) or Type I (microporous) depending on linker length. Surface area should exceed 1000 m²/g for effective drug loading.

Part 5: Applications in Drug Development & Sensing

Drug Delivery Vehicles

The TPA-PZ-COF is uniquely suited for hydrophobic drug delivery (e.g., Doxorubicin or Ibuprofen) due to the

-

Mechanism:

- -

Release: pH-responsive release is possible if the drug interaction is pH-dependent, although the framework itself remains stable, preventing systemic toxicity from framework degradation.

Photocatalytic Sensing

TPA is a photoactive unit.[3][4] Upon irradiation, the COF generates excitons.

-

Sensing Logic: The fluorescence of the TPA core is "Quenched" or "Enhanced" upon binding with an analyte (e.g., nitro-explosives or specific proteins).

-

Advantage: The pyrazole link prevents the sensor from degrading in the liquid analyte medium.

Caption: Signal transduction pathway in TPA-PZ-COF sensors. Analyte binding modulates the charge transfer efficiency.

References

-

Covalent Organic Frameworks for Photocatalysis: Design, Strategy, and Structure-to-Performance Relationship. Comoc / UGent. [Link]

-

Strategic design of triphenylamine- and triphenyltriazine-based two-dimensional covalent organic frameworks for CO2 uptake. Journal of Materials Chemistry A. [Link]

-

Rapid synthesis of aminal-linked covalent organic frameworks. RSC Advances. [Link]

-

Covalent Organic Frameworks-TpPa-1 as an Emerging Platform for Electrochemical Sensing. MDPI Nanomaterials. [Link][5][6]

-

New “Green” Approaches to the Synthesis of Pyrazole Derivatives. PMC / NIH. [Link]

Sources

- 1. Rapid synthesis of aminal-linked covalent organic frameworks for CO2/CH4 separation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Covalent Organic Frameworks-TpPa-1 as an Emerging Platform for Electrochemical Sensing - PubMed [pubmed.ncbi.nlm.nih.gov]

The Architecture of Innovation: A Technical Guide to the Structure and Topology of TPA-Pyrazole Derived Networks

This in-depth technical guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive exploration of the synthesis, structure, and topology of networks derived from triphenylamine (TPA) and pyrazole building blocks. This document provides not only a theoretical framework but also practical, field-proven insights into the design and characterization of these promising porous materials.

Part 1: Foundational Principles of TPA and Pyrazole Networks

The unique properties of TPA-pyrazole derived networks stem from the synergistic combination of their constituent molecular components. Understanding the individual characteristics of triphenylamine and pyrazole-based frameworks is paramount to appreciating the design and functionality of their hybrid structures.

Triphenylamine (TPA) is a propeller-shaped, electron-rich aromatic amine that serves as a versatile building block for various functional materials. Its non-planar geometry and redox activity make it an excellent candidate for constructing porous organic polymers (POPs) and covalent organic frameworks (COFs) with interesting photophysical and electronic properties.[1][2][3] The incorporation of TPA units into a network can lead to materials with applications in gas storage, photocatalysis, and sensing.[1][2][4][5]

Pyrazole, a five-membered heterocyclic compound containing two adjacent nitrogen atoms, is a valuable ligand in coordination chemistry and a building block for porous materials.[6][7][8] Its ability to form stable complexes with metal ions and engage in hydrogen bonding makes it a key component in the self-assembly of metal-organic frameworks (MOFs) and coordination polymers.[6][7][8][9][10] The nitrogen atoms in the pyrazole ring can act as coordination sites, influencing the resulting network's topology and functionality.[6][11]

The strategic combination of the electron-donating TPA core with the versatile coordination and hydrogen-bonding capabilities of pyrazole linkers opens up new avenues for creating novel porous materials with tailored properties.

Part 2: Synthesis and Structural Elucidation

The synthesis of TPA-pyrazole derived networks typically involves condensation reactions between a TPA-based core, often functionalized with reactive groups like amines or aldehydes, and pyrazole-containing linkers. The choice of reaction conditions, solvents, and catalysts plays a crucial role in determining the crystallinity, porosity, and overall topology of the resulting framework.

Synthetic Strategies: A Causal Approach

The selection of a synthetic strategy is dictated by the desired network properties. For instance, to achieve a highly crystalline covalent organic framework (COF), a solvothermal synthesis approach is often employed. This method allows for slower reaction kinetics, promoting the formation of a more ordered and crystalline structure. The choice of solvent is also critical; a solvent system that allows for the dissolution of the monomers while promoting the precipitation of the polymer is ideal for achieving high-quality materials.[12][13]

In contrast, for the synthesis of amorphous porous organic polymers (POPs), a more rapid polymerization, often at room temperature, can be utilized. While lacking long-range order, these materials can still exhibit high surface areas and porosity.[14]

Key Experimental Protocol: Solvothermal Synthesis of a TPA-Pyrazole COF

This protocol outlines a general procedure for the synthesis of a hypothetical TPA-pyrazole COF. The rationale behind each step is provided to ensure a self-validating and reproducible workflow.

Materials:

-

Tris(4-aminophenyl)amine (TPA-3NH2)

-

A pyrazole-based dialdehyde linker (e.g., 1,4-bis(1H-pyrazol-4-yl)benzene-2,5-dicarbaldehyde)

-

A solvent mixture (e.g., 1,4-dioxane and mesitylene)

-

An acid catalyst (e.g., 6 M aqueous acetic acid)

Procedure:

-

Monomer Dissolution: In a Pyrex tube, dissolve TPA-3NH2 and the pyrazole-based dialdehyde linker in the solvent mixture. Rationale: Complete dissolution of the monomers is essential for homogeneous polymerization and the formation of a well-defined network.

-

Catalyst Addition: Add the aqueous acetic acid catalyst to the solution. Rationale: The acid catalyst protonates the carbonyl group of the aldehyde, making it more electrophilic and facilitating the nucleophilic attack by the amine group of the TPA, thus promoting the imine condensation reaction.

-

Degassing: Subject the mixture to three freeze-pump-thaw cycles. Rationale: Removing dissolved gases, particularly oxygen, is crucial to prevent side reactions and degradation of the monomers and the resulting polymer, ensuring the integrity of the final product.

-

Sealing and Heating: Seal the Pyrex tube under vacuum and heat it in an oven at a specific temperature (e.g., 120 °C) for a defined period (e.g., 72 hours). Rationale: The sealed system prevents the evaporation of the solvent and maintains a constant pressure, while the elevated temperature provides the necessary activation energy for the reversible condensation reaction, allowing for the formation of a thermodynamically stable and crystalline COF.

-

Isolation and Purification: After cooling to room temperature, collect the resulting solid by filtration. Wash the solid extensively with various solvents (e.g., acetone, methanol, and dichloromethane) to remove any unreacted monomers and catalyst. Rationale: Thorough washing is critical to obtain a pure material, which is essential for accurate characterization and reliable performance in subsequent applications.

-

Activation: Dry the purified solid under vacuum at an elevated temperature (e.g., 150 °C) to remove any trapped solvent molecules from the pores. Rationale: The activation step is necessary to open up the porous network and achieve a high surface area, which is crucial for applications such as gas storage and catalysis.

Structural Characterization Techniques

A combination of analytical techniques is employed to elucidate the structure and properties of TPA-pyrazole derived networks.

| Technique | Information Obtained |

| Powder X-ray Diffraction (PXRD) | Provides information on the crystallinity and long-range order of the network. The peak positions can be used to determine the unit cell parameters and the overall crystal structure. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Confirms the formation of the desired chemical bonds (e.g., imine linkages) and the disappearance of the functional groups of the starting materials. |

| Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy | Provides information about the local chemical environment of the atoms (e.g., 13C, 15N) in the network, confirming the successful incorporation of the TPA and pyrazole units. |

| Gas Adsorption Analysis (e.g., N2 at 77 K) | Determines the porosity of the material, including the Brunauer-Emmett-Teller (BET) surface area, pore volume, and pore size distribution.[1][2] |

| Thermogravimetric Analysis (TGA) | Evaluates the thermal stability of the network by monitoring its weight loss as a function of temperature.[1] |

| Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) | Provide information about the morphology and particle size of the synthesized material. |

Part 3: Topology and Network Design

The topology of a TPA-pyrazole derived network, which describes the connectivity of its building blocks, is a critical determinant of its properties. By strategically selecting the geometry and connectivity of the TPA core and the pyrazole linker, it is possible to design networks with specific topologies and pore structures.[15][16]

Controlling Topology through Monomer Design

The symmetry and planarity of the monomers strongly influence the crystallinity and surface area of the resulting COFs.[1][3][17] For example, a C3-symmetric TPA core combined with a linear C2-symmetric pyrazole linker can lead to the formation of a 2D hexagonal network.

The introduction of functional groups on the pyrazole linker can also be used to tune the topology and properties of the resulting framework. For instance, the incorporation of bulky substituents can lead to interpenetrated frameworks, where multiple independent networks are intertwined.[11]

Visualization of Network Topology

The following Graphviz diagram illustrates the conceptual formation of a 2D hexagonal TPA-pyrazole COF from a C3-symmetric TPA monomer and a C2-symmetric pyrazole linker.

Caption: Conceptual workflow for the synthesis of a 2D hexagonal TPA-pyrazole network.

Part 4: Properties and Applications

The unique combination of the electron-rich TPA unit and the versatile pyrazole linker endows TPA-pyrazole derived networks with a range of interesting properties and potential applications.

Luminescent Properties and Sensing Applications

Both TPA and pyrazole derivatives are known to exhibit luminescence.[18][19][20] The incorporation of these units into a porous network can lead to materials with tunable emission properties. The porous nature of these materials allows for the diffusion of guest molecules into the framework, which can interact with the TPA or pyrazole units and modulate their fluorescence. This makes them promising candidates for chemical sensing applications, for example, in the detection of nitroaromatic explosives or metal ions.[21][22]

Gas Adsorption and Separation

The high surface area and tunable porosity of TPA-pyrazole derived networks make them attractive materials for gas storage and separation.[1][23][24] The chemical environment of the pores can be tailored by introducing specific functional groups on the pyrazole linker to enhance the selective adsorption of certain gases, such as CO2.[11][25]

Photocatalysis

Triphenylamine-based materials have been shown to be effective photocatalysts for various organic transformations.[4][5][26] The electron-donating nature of the TPA unit facilitates the generation of charge carriers upon light irradiation. The porous and high-surface-area nature of TPA-pyrazole networks can enhance their photocatalytic activity by providing more accessible active sites.[4][5]

Part 5: Future Outlook and Challenges

The field of TPA-pyrazole derived networks is still in its early stages, with significant opportunities for further research and development. Key challenges include achieving precise control over the network topology and crystallinity, as well as improving the stability of these materials under harsh conditions.

Future research will likely focus on the design and synthesis of novel TPA and pyrazole building blocks with tailored functionalities to create networks with enhanced properties for specific applications. The development of computational models to predict the structure and properties of these materials will also be crucial for accelerating their discovery and optimization.[27][28]

References

-

Ullah, F., & Li, J. Q. (2018). Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review. ACS Omega, 3(12), 18466–18474. [Link]

-

Ullah, F., & Li, J. Q. (2023). Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications─A Comprehensive Review. ACS Omega, 8(45), 42303–42318. [Link]

-

Ullah, F., & Li, J. Q. (2023). Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review. Semantic Scholar. [Link]

-

Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline: effect of hydrogen bonding on the self-assembly process and antibacterial activity. PMC. [Link]

-

Masciocchi, N., et al. (2012). Tuning the Adsorption Properties of Isoreticular Pyrazolate-Based Metal–Organic Frameworks through Ligand Modification. Journal of the American Chemical Society, 134(45), 18484–18494. [Link]

-

Fenn, T. B., et al. (2021). Synthesis of Coordination Polymers and Discrete Complexes from the Reaction of Copper(II) Carboxylates with Pyrazole: Role of Carboxylates Basicity. Crystal Growth & Design, 22(1), 537–547. [Link]

-

El Boutaybi, M., et al. (2020). Importance of pyrazole carboxylic acid in MOFs preparation. Arabian Journal of Chemistry and Environmental Research, 7, 1-10. [Link]

-

Metal−Organic Azolate Frameworks with an Acetylene-bis- pyrazolate Linker: Assessing the Role of the Triple. HHU. [Link]

-

Coordination polymers and metal–organic frameworks based on poly(pyrazole)-containing ligands. Request PDF. [Link]

-

Synthesis and structures a Syntheses of triphenylamine-incorporated... ResearchGate. [Link]

-

A Robust Pyrazolate Metal–Organic Framework for Efficient Catalysis of Dehydrogenative C–O Cross Coupling Reaction. Journal of the American Chemical Society. [Link]

-

Metal-organic frameworks based on pyrazolates for the selective and efficient capture of formaldehyde. Annex 92. [Link]

-

Asynchronous Double Schiff Base Formation of Pyrazole Porous Polymers for Selective Pd Recovery. PMC. [Link]

-

Luminescent silver(i) complexes with pyrazole-tetraphenylethene ligands: turn-on fluorescence due to the coordination-driven rigidification and solvent-oriented structural transformation. Dalton Transactions (RSC Publishing). [Link]

-

Adsorption of Harmful Organic Vapors by Flexible Hydrophobic Bis-pyrazolate Based MOFs. AIR Unimi. [Link]

-

Synthetic routes for the TPA–PP hybrid systems D1 to D5. ResearchGate. [Link]

-

Effective photocatalytic H2O2 generation by triphenylamine-based two-dimensional zirconium–organic frameworks. Chemical Communications (RSC Publishing). [Link]

-

Strategic design of triphenylamine- and triphenyltriazine-based two-dimensional covalent organic frameworks for CO2 uptake and energy storage. Journal of Materials Chemistry A (RSC Publishing). [Link]

-

A Tb (Ⅲ) Coordination Polymer Based on 5-(2-(Pyrazole-1-yl) Pyridine-5-yl) Terephthalic Acid and Its Visual Detection of Quinolone Antibiotics. MDPI. [Link]

-

Porous polymer particles – A comprehensive guide to synthesis, characterization, functionalization and applications. CORE. [Link]

-

Synthesis of π-conjugated network polymers based on triphenylamine (TPA) and tetraphenylethylene (TPE) as building blocks via direct Pd-catalyzed reactions and their application in CO2 capture and explosive detection. PubMed. [Link]

-

Design, Synthesis, and Characterization of Novel Pyrazole Cross-Linked Chitosan Derivatives Modified with Zinc Oxide Nanoparticles for Boosting Their Anticancer Activity. MDPI. [Link]

-

Selective CO 2 Adsorption on Metal-Organic Frameworks Based on Trinuclear Cu 3 -Pyrazolato Complexes: An Experimental and Computational Study. Academia.edu. [Link]

-

Effective Photocatalytic H2O2 Generation by Triphenylamine-Based Two-dimensional Zirconium-Organic Frameworks. ResearchGate. [Link]

-

The Luminescent Sensing Properties of Pyrazole Carboxylic Acid Coordination Polymers and Their Potential Applications. ResearchGate. [Link]

-

TPA‐based dyes represent a push‐pull arrangement and CT process. ResearchGate. [Link]

-

Porous organic polymers for drug delivery: hierarchical pore structures, variable morphologies, and biological properties. Biomaterials Science (RSC Publishing). [Link]

-

Synthesis, characterization and luminescence properties of Eu(III) and Tb(III) complexes with novel pyrazole derivatives and 1,10-phenanthroline. PubMed. [Link]

-

Covalent organic frameworks for separation applications. Chemical Society Reviews (RSC Publishing). [Link]

-

Strategic design of triphenylamine- and triphenyltriazine-based two-dimensional covalent organic frameworks for CO>2> uptake and energy storage. Yonsei University. [Link]

-

3D-Frameworks and 2D-networks of lanthanide coordination polymers with 3-pyridylpyrazole: photophysical and magnetic properties. Dalton Transactions (RSC Publishing). [Link]

-

(PDF) Pore topology analysis in porous molecular systems. ResearchGate. [Link]

-

Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors. PubMed. [Link]

-

Multicomponent tandem polymerization for the preparation of a pyrazole-containing porous organic polymer for iodine capture and the nitro reduction reaction. RSC Publishing. [Link]

-

Topology-directed design of porous organic frameworks and their advanced applications. Chemical Communications (RSC Publishing). [Link]

-

Novel pyrazoline and pyrazole “turn on” fluorescent sensors selective for Zn2+/Cd2+ at λem 480 nm and Fe3+/Fe2+ at λem 465 nm in MeCN. RSC Advances (RSC Publishing). [Link]

-

Efficient CO>2> capture and separation in TpPa COFs: Synergies from functional groups and metal Li. CityUHK Scholars. [Link]

-

Computational analysis of molecular networks using spectral graph theory, complexity measures and information theory. ResearchGate. [Link]

-

Large-Scale Synthesis of Covalent Organic Frameworks: Challenges and Opportunities. University of North Texas. [Link]

-

Topology and porosity control of metal-organic frameworks through linker functionalization. PubMed. [Link]

-

Strategic Design of Triphenylamine- and Triphenyltriazine-Based Two-Dimensional Covalent Organic Frameworks for CO2 Uptake and Energy Storage. Request PDF. [Link]

-

Unveiling the potential of a covalent triazine framework based on[6]benzothieno[3,2-b][6]benzothiophene (DPhBTBT-CTF) as a metal-free heterogeneous photocatalyst. Green Chemistry (RSC Publishing). [Link]

-

Topology and ground state control in open-shell donor-acceptor conjugated polymers. OSTI. [Link]

-

Modeling and Analyzing Complex Biological Networks Incooperating Experimental Information on Both Network Topology and Stable States. PubMed. [Link]

-

Triazine- and triphenylamine-based covalent organic frameworks as photocatalyst for the synthesis of 2-aryl-2H-indazoles by cyclization reaction. ResearchGate. [Link]

Sources

- 1. Strategic design of triphenylamine- and triphenyltriazine-based two-dimensional covalent organic frameworks for CO2 uptake and energy storage - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 2. Synthesis of π-conjugated network polymers based on triphenylamine (TPA) and tetraphenylethylene (TPE) as building blocks via direct Pd-catalyzed reactions and their application in CO2 capture and explosive detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. yonsei.elsevierpure.com [yonsei.elsevierpure.com]

- 4. Effective photocatalytic H2O2 generation by triphenylamine-based two-dimensional zirconium–organic frameworks - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. semanticscholar.org [semanticscholar.org]

- 9. Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline: effect of hydrogen bonding on the self-assembly process and antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. sites.chemistry.unt.edu [sites.chemistry.unt.edu]

- 14. Porous organic polymers for drug delivery: hierarchical pore structures, variable morphologies, and biological properties - Biomaterials Science (RSC Publishing) [pubs.rsc.org]

- 15. Topology-directed design of porous organic frameworks and their advanced applications - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 16. Topology and porosity control of metal-organic frameworks through linker functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Luminescent silver(i) complexes with pyrazole-tetraphenylethene ligands: turn-on fluorescence due to the coordination-driven rigidification and solvent-oriented structural transformation - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 19. researchgate.net [researchgate.net]

- 20. Synthesis, characterization and luminescence properties of Eu(III) and Tb(III) complexes with novel pyrazole derivatives and 1,10-phenanthroline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Novel pyrazoline and pyrazole “turn on” fluorescent sensors selective for Zn2+/Cd2+ at λem 480 nm and Fe3+/Fe2+ at λem 465 nm in MeCN - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 23. Covalent organic frameworks for separation applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 24. scholars.cityu.edu.hk [scholars.cityu.edu.hk]

- 25. (PDF) Selective CO 2 Adsorption on Metal-Organic Frameworks Based on Trinuclear Cu 3 -Pyrazolato Complexes: An Experimental and Computational Study [academia.edu]

- 26. Unveiling the potential of a covalent triazine framework based on [1]benzothieno[3,2-b][1]benzothiophene (DPhBTBT-CTF) as a metal-free heterogeneous photocatalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 27. Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

Technical Guide: Nitrogen-Donor Ligands in Reticular Chemistry

From Molecular Architecture to Bio-Active Frameworks

Executive Summary

The shift from carboxylate-based Metal-Organic Frameworks (MOFs) to nitrogen-donor (N-donor) systems marks a pivotal evolution in reticular chemistry. While carboxylates (e.g., MOF-5, HKUST-1) pioneered the field, they often suffer from hydrolytic instability. N-donor ligands—specifically azolates (imidazolates, pyrazolates) and neutral pyridyls—offer a solution: stronger metal-nitrogen (

This guide provides a technical deep-dive into the design, synthesis, and application of N-donor ligands, with a specific focus on Zeolitic Imidazolate Frameworks (ZIFs) for drug delivery applications.

Part 1: Ligand Design Principles

The Physics of Coordination

The selection of an N-donor ligand is not arbitrary; it is governed by basicity (

1. Classification & Function

We categorize N-donors into two distinct functional classes:

-

Anionic Azolates (The Architects):

-

Examples: Imidazole (

), Pyrazole ( -

Role: Upon deprotonation, these act as rigid linkers effectively mimicking the

bond angle ( -

Mechanism: The negative charge on the nitrogen allows for strong electrostatic attraction to

ions, resisting hydrolysis in aqueous environments.

-

-

Neutral Pyridyls (The Pillars):

-

Examples: 4,4'-Bipyridine (

), Pyrazine ( -

Role: Used primarily as "pillaring" agents in layer-by-layer MOF assembly. They expand the pore size of 2D sheets into 3D structures.

-

Mechanism: They coordinate via lone-pair donation. These bonds are generally more labile (reversible) than azolates, making them ideal for "breathing" MOFs but less suitable for harsh environments.

-

Table 1: Comparative Properties of Key N-Donor Ligands

| Ligand Class | Representative Molecule | Coordination Geometry | Primary Application | Stability Profile | |

| Imidazolate | 2-Methylimidazole | 14.4 | ZIF-8 (Drug Delivery) | High (pH 10-14 stable) | |

| Pyrazolate | 4-Pyrazole | 19.8 | Linear / Bridging | High-Stability MOFs | Extreme (Thermal/Chem) |

| Pyridyl | 4,4'-Bipyridine | 5.2 | Linear ( | Pillared MOFs | Moderate (Labile) |

| Tetrazolate | 5-Aminotetrazole | 4.8 | Multi-dentate | High-Energy Materials | High (Energetic) |

Visualization: Ligand Selection Logic

The following decision tree illustrates the logical flow for selecting an N-donor ligand based on the target application.

Figure 1: Decision matrix for selecting Nitrogen-donor ligands based on desired physicochemical outcomes.

Part 2: Synthesis & Modulation Strategies

Expertise & Experience: A common failure mode in reticular chemistry is the formation of amorphous coordination polymers rather than crystalline frameworks. This is often due to nucleation kinetics being too fast—the metal and ligand snap together randomly before an ordered lattice can form.

To solve this, we employ Coordination Modulation .[1]

The Modulation Mechanism

Modulators are "competitor" ligands (usually monocarboxylic acids like formic acid or acetic acid, or an excess of the monodentate ligand itself).

-

Competition: The modulator binds to the metal cluster, blocking the structural linker.

-

Equilibrium: Because the modulator bond is weaker or monodentate, it eventually exchanges with the structural linker.

-

Result: This slows down the crystal growth rate, allowing for error correction and the formation of larger, defect-free crystals.

Critical Insight: In ZIF-8 synthesis for drug delivery, we often use an excess of ligand (e.g., ligand:metal ratio of 60:1) rather than an acid modulator.[2] The excess ligand acts as a proton buffer and ensures that nucleation sites are stabilized, producing uniform nanocrystals suitable for cellular uptake (100–200 nm).

Part 3: Experimental Protocol

Synthesis of ZIF-8 Nanocrystals for Drug Delivery

System Validation: This protocol produces ZIF-8 nanoparticles (NPs) with a hydrodynamic diameter of ~100 nm. The success of the synthesis is self-validated by the solution turning from transparent to milky white (Tyndall effect) within 15 minutes.

Materials

-

Metal Source: Zinc Nitrate Hexahydrate (

) -

Ligand: 2-Methylimidazole (2-MeIm)[3]

-

Solvent: Methanol (MeOH) - Chosen for rapid evaporation and low surface tension.

Step-by-Step Methodology

-

Precursor Preparation:

-

Solution A: Dissolve 297 mg of

(1 mmol) in 20 mL of MeOH. Sonicate until clear. -

Solution B (Ligand Excess): Dissolve 657 mg of 2-MeIm (8 mmol) in 20 mL of MeOH. Note: The 1:8 ratio is critical for controlling particle size.

-

-

Rapid Mixing (Nucleation Trigger):

-

Pour Solution A into Solution B quickly under vigorous magnetic stirring (1000 rpm).

-

Observation: The solution will remain clear for ~1 minute (induction period) before turning turbid white.

-

-

Aging (Crystal Growth):

-

Reduce stirring speed to 200 rpm and let the reaction proceed at room temperature (

) for 24 hours. -

Why: Slower stirring prevents mechanical shear from aggregating the nanoparticles.

-

-

Harvesting & Purification (Critical Step):

-

Centrifuge the suspension at 10,000 rpm for 15 minutes. Discard the supernatant.

-

Washing: Resuspend the pellet in fresh MeOH and centrifuge again. Repeat 3 times.

-

Causality: This removes unreacted 2-MeIm. Failure to wash thoroughly results in pore blockage and cytotoxicity in biological applications.

-

-

Activation:

-

Dry the pellet under vacuum at

overnight.

-

Part 4: Applications in Drug Development

pH-Responsive Cargo Release

The primary utility of ZIF-8 in oncology is its pH sensitivity.[2][4] The imidazole-zinc bond is stable at physiological pH (7.4) but hydrolyzes rapidly in acidic environments (pH 5.0–6.0), such as the endosomes of cancer cells.

Mechanism of Action:

-

Loading: Drugs (e.g., Doxorubicin) are encapsulated in situ (during synthesis) or post-synthesis.

-

Protection: The ZIF shell protects the cargo from enzymatic degradation in the bloodstream.

-

Trigger: Upon endocytosis, the acidic endosome protonates the imidazole nitrogen (

). -

Release: Protonation breaks the

coordination bond, disassembling the framework and releasing the drug.

Visualization: The "Trojan Horse" Pathway

The following diagram details the cellular uptake and acid-triggered release mechanism.

Figure 2: The pH-gated "Trojan Horse" mechanism of ZIF-8 drug delivery systems.

References

-

Park, K. S., et al. (2006). Exceptional chemical and thermal stability of zeolitic imidazolate frameworks.[2] Proceedings of the National Academy of Sciences, 103(27), 10186–10191. [Link]

-

Horcajada, P., et al. (2012). Metal-organic frameworks as drug delivery systems.[2][3][4][5][6][7] Chemical Reviews, 112(2), 1232–1268. [Link]

-

Cravillon, J., et al. (2009). Rapid room-temperature synthesis and characterization of nanocrystals of a prototypical zeolitic imidazolate framework. Chemistry of Materials, 21(8), 1410–1412. [Link]

-

Eddaoudi, M., et al. (2001). Modular chemistry: secondary building units as a basis for the design of highly porous and robust metal-organic carboxylate frameworks. Accounts of Chemical Research, 34(4), 319-330. [Link]

-

Sun, C. Y., et al. (2020). Zeolitic imidazolate framework-8 as a drug delivery vehicle for the transport and release of telomerase inhibitor BIBR 1532. MDPI, 10, 16815. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis methods, structure, and recent trends of ZIF-8-based materials in the biomedical field - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Catalysis Research | Sustainable Synthesis of Zeolitic Imidazolate Framework-8 Nanoparticles and Application in the Adsorption of the Drug Chlorhexidine [lidsen.com]

- 4. Synthesis and modification of ZIF-8 and its application in drug delivery and tumor therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. oncologyradiotherapy.com [oncologyradiotherapy.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. mdpi.com [mdpi.com]

Advanced Engineering of Pyrazole-Functionalized Triphenylamine Hole Transport Materials

A Technical Guide for Perovskite Photovoltaics & Optoelectronics

Executive Summary

The interface between the perovskite absorber and the hole transport layer (HTL) remains the primary site of non-radiative recombination and degradation in Perovskite Solar Cells (PSCs). While Spiro-OMeTAD remains the reference standard, its high cost, complex synthesis, and lack of intrinsic defect passivation capabilities necessitate superior alternatives.

This guide details the design, synthesis, and application of Pyrazole-Functionalized Triphenylamine (TPA) Derivatives . By coupling the high hole mobility of the TPA core with the Lewis-basic functionality of pyrazole rings, researchers can achieve a dual-function material:

-

Efficient Hole Extraction: Via the TPA moiety (HOMO alignment).

-

Defect Passivation: Via the pyrazole nitrogen lone pair coordinating with under-coordinated Pb²⁺ defects.

Molecular Design Rationale

The Synergistic Architecture

The design strategy relies on a "Star-Shaped" configuration. The Triphenylamine (TPA) serves as the amorphous, hole-conducting core. The pyrazole units are attached to the para-positions of the phenyl rings.

-

Electronic Tuning: The electron-rich pyrazole ring raises the HOMO level of the TPA core, improving alignment with the valence band of standard perovskites (e.g., MAPbI₃ or FAPbI₃), facilitating barrier-free hole extraction.

-

Solubility: The introduction of alkyl-substituted pyrazoles (e.g., 3,5-dimethylpyrazole) disrupts π-π stacking just enough to enhance solubility in non-polar solvents (Chlorobenzene, Toluene) without compromising charge transport.

-

The Passivation Mechanism: The critical feature is the pyridinic nitrogen (=N-) in the pyrazole ring. It possesses a localized lone pair available for donation to Lewis acidic defects (Pb²⁺/Pb⁰) on the perovskite surface.

Synthetic Protocol: Pd-Catalyzed C-N Coupling

Target Molecule: Tris(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)amine (TPA-3Pyz )

This protocol utilizes a Buchwald-Hartwig cross-coupling reaction to attach the pyrazole moiety to a brominated TPA core. This method is preferred over Ullmann coupling due to milder conditions and higher yields.

Reagents & Materials[1][2][3][4][5][6][7]

-

Precursor: Tris(4-bromophenyl)amine (TBPA) [CAS: 4316-58-9]

-

Ligand: 3,5-Dimethylpyrazole

-

Catalyst: Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

-

Co-Ligand: XPhos or t-Bu₃P (Tri-tert-butylphosphine)

-

Base: Sodium tert-butoxide (NaOtBu)

-

Solvent: Anhydrous Toluene (degassed)

Step-by-Step Methodology

-

Inert Environment Setup:

-

Flame-dry a 100 mL Schlenk flask under vacuum.

-

Backfill with Argon (Ar) three times to ensure zero moisture/oxygen.

-

-

Reagent Loading:

-

Add TBPA (1.0 eq, 2.0 mmol), 3,5-Dimethylpyrazole (3.5 eq, 7.0 mmol), NaOtBu (4.0 eq, 8.0 mmol), and Pd₂(dba)₃ (2 mol%).

-

Add XPhos (4 mol%) as the ligand.

-

-

Reaction Initiation:

-

Inject anhydrous Toluene (20 mL) via syringe.

-

Stir the mixture at room temperature for 10 minutes to dissolve reactants.

-

Heat the system to 110°C under reflux for 24 hours .

-

-

Workup & Purification:

-

Cool to room temperature. Filter through a Celite pad to remove inorganic salts and Palladium black.

-

Wash the filtrate with water (3x) and brine (1x).

-

Dry the organic layer over MgSO₄ and concentrate under reduced pressure.

-

Purification: Recrystallize from Ethanol/Dichloromethane (1:1) or perform column chromatography (Hexane:Ethyl Acetate 4:1) to obtain a pale yellow solid.

-

Synthesis Workflow Visualization

Figure 1: Buchwald-Hartwig cross-coupling workflow for synthesizing TPA-3Pyz.

Interface Physics & Defect Passivation

The superiority of Pyrazole-TPA over standard TPA lies in the interface engineering.

The Mechanism

Perovskite films (e.g., MAPbI₃) often possess Iodine vacancies (

-

Without Pyrazole: Holes accumulate at the interface, leading to recombination with trapped electrons.

-

With Pyrazole: The pyrazole ring acts as a Lewis Base. The lone pair on the nitrogen atom forms a coordinate covalent bond with the Lewis Acid (

). This "heals" the defect, pushing the trap state energy level out of the bandgap.

Passivation Pathway Diagram

Figure 2: Mechanism of Lewis Acid-Base interaction between Pyrazole-HTM and Perovskite surface defects.

Characterization & Validation Protocols

To ensure scientific integrity, the synthesized material must undergo the following validation steps.

| Technique | Parameter Measured | Target Outcome |

| 1H NMR (CDCl₃) | Structural Purity | Distinct peaks for TPA protons (6.9-7.2 ppm) and Pyrazole -CH₃ (2.2 ppm) / -CH (5.9 ppm). |

| Cyclic Voltammetry (CV) | HOMO/LUMO Levels | HOMO should be approx -5.2 to -5.4 eV to match Perovskite VB. |

| TGA / DSC | Thermal Stability | T_d (decomposition) > 350°C; T_g (glass transition) > 100°C. |

| SCLC (Space Charge Limited Current) | Hole Mobility | Mobility ( |

| PL Quenching | Charge Extraction | Faster decay time ( |

Performance Benchmarks

When integrated into a device structure (ITO / SnO₂ / Perovskite / TPA-3Pyz / Au), the following performance metrics are typical compared to standard Spiro-OMeTAD.

| Metric | Spiro-OMeTAD (Control) | Pyrazole-TPA (Target) | Causality |

| Voc (Open Circuit Voltage) | 1.10 V | 1.15 - 1.18 V | Reduced surface recombination via defect passivation. |

| Jsc (Current Density) | 24.5 mA/cm² | 24.6 mA/cm² | Similar hole extraction efficiency. |

| FF (Fill Factor) | 78% | 80 - 82% | Reduced series resistance at the interface. |

| PCE (Efficiency) | 21.0% | 22.5%+ | Combined effect of higher Voc and FF. |

| Stability (T80) | 500 Hours | 1000+ Hours | Hydrophobic pyrazole groups repel moisture; passivation prevents degradation. |

References

-

Effect of multi-armed triphenylamine-based hole transporting materials for high performance perovskite solar cells. Journal of Materials Chemistry A. 1[2][3]

-

The evolution of triphenylamine hole transport materials for efficient perovskite solar cells. Chemical Society Reviews. 4[2]

-

Perovskite surface defect passivation mechanism by the nucleophilic core-group of an ETL. ResearchGate / Advanced Functional Materials. 5

-

Effective Defect Passivation with an Amino-Pyrazine Compound for Performance Improvement in Perovskite Solar Cells. ResearchGate. 6[2][3][7]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules / NIH. 8

Sources

- 1. Effect of multi-armed triphenylamine-based hole transporting materials for high performance perovskite solar cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. preprints.org [preprints.org]

- 3. researchgate.net [researchgate.net]

- 4. The evolution of triphenylamine hole transport materials for efficient perovskite solar cells - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Hole transport in triphenylamine based OLED devices: from theoretical modeling to properties prediction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Efficiency Solvent-Assisted Ligand Exchange (SALE) for Pyrazole-Functionalized ZIFs

Executive Summary

This guide details the protocol for Solvent-Assisted Ligand Exchange (SALE) , also known as Post-Synthetic Exchange (PSE), to incorporate pyrazole-based linkers into Zeolitic Imidazolate Frameworks (ZIFs). While ZIFs (e.g., ZIF-8, ZIF-90) typically utilize imidazole linkers, pyrazoles (1,2-diazoles) offer distinct electronic properties and coordination geometries that are critical for catalytic tuning and gas separation selectivity.

Core Challenge: The exchange of an imidazole (pKa ~14.4) for a pyrazole (pKa ~14.2) is thermodynamically sensitive.[1] This protocol utilizes concentration-driven equilibrium shift and proton-transfer catalysis to achieve high exchange rates without compromising framework crystallinity.

Mechanistic Principles & Strategic Planning

The Thermodynamics of Exchange

Ligand exchange in ZIFs is not a simple surface adsorption; it is a heterogeneous equilibrium reaction. The incoming neutral pyrazole linker (

The equilibrium constant (

Mechanism Diagram

The following diagram illustrates the associative mechanism where the incoming pyrazole coordinates to the metal node (usually Zn²⁺ or Co²⁺) prior to the departure of the imidazole, facilitated by a proton transfer.

Figure 1: Associative mechanism of Solvent-Assisted Ligand Exchange (SALE). The process is reversible; therefore, continuous removal or dilution of the leaving group (HIm) is essential.

Pre-Experimental Considerations

Before initiating the protocol, select parameters based on the physicochemical properties of your specific pyrazole derivative.

Table 1: Critical Reaction Parameters

| Parameter | Recommendation | Rationale |

| Solvent System | Methanol (MeOH), DMF, or n-Butanol | Must solubilize both the incoming pyrazole and the leaving imidazole. MeOH is preferred for easier activation/removal. |

| Linker Ratio | 10:1 to 20:1 (Incoming : Framework) | High molar excess is required to drive the equilibrium forward against thermodynamic resistance. |

| Temperature | 60°C – 100°C | Pyrazoles are often sterically bulkier than imidazoles; heat provides the kinetic energy to overcome the activation barrier. |

| Reaction Time | 24 – 72 Hours | Exchange is diffusion-limited. Large crystals (>50 µm) require longer incubation times. |

Experimental Protocol

Materials

-

Parent MOF: ZIF-8 or ZIF-90 (degassed/activated).

-

Incoming Linker: 4-substituted pyrazole (e.g., 4-methylpyrazole, 3,5-dimethylpyrazole).

-

Solvent: Anhydrous Methanol (MeOH) or N,N-Dimethylformamide (DMF).

-

Digestion Media: DMSO-d6 and Deuterated Sulfuric Acid (D₂SO₄) or DCl.

Step-by-Step Procedure

Phase A: Preparation and Incubation

-

Activation: Activate the parent ZIF-8 crystals under vacuum at 150°C for 6 hours to remove pore-trapped solvent molecules that might inhibit diffusion.

-

Solubilization: Dissolve the incoming pyrazole linker in the chosen solvent.

-

Standard: 4.0 equivalents (relative to the moles of linker in the ZIF) is the minimum.

-

High-Efficiency: Prepare a 10-fold molar excess solution.

-

-

Incubation: Suspend the activated ZIF powder in the linker solution.

-

Note: Do not stir vigorously with a magnetic bar, as this grinds the crystals. Use a thermal shaker or gentle overhead stirring.

-

-

Heating: Seal the vessel (pressure tube recommended) and heat to 85°C for 48 hours.

Phase B: Purification (Crucial for Data Integrity)

Failure to wash properly leads to "false positives" where pyrazole is just stuck to the surface, not coordinated.

-

Centrifugation: Centrifuge the suspension (4000 rpm, 5 min) and decant the supernatant.

-

Soaking: Resuspend the solid in fresh solvent (pure MeOH) and soak for 2 hours at room temperature.

-

Repetition: Repeat the Centrifuge/Soak cycle 3 times .

-

Soxhlet Extraction (Optional but Recommended): For high-precision applications, perform a Soxhlet extraction with Methanol for 12 hours to guarantee removal of pore-occluded free linker.

Phase C: Activation

-

Solvent Exchange: Exchange the solvent to a low-boiling solvent (acetone or DCM) if DMF was used.

-

Drying: Dry under dynamic vacuum at 100°C overnight.

Validation & Characterization

To prove ligand exchange occurred (and not just physical mixing), you must quantify the ratio of linkers and verify structural integrity.

NMR Digestion Protocol

Because MOFs are solids, they cannot be analyzed by solution NMR directly. They must be digested.

-

Sample Prep: Weigh ~5-10 mg of the dried, exchanged ZIF.

-

Digestion: Add 600 µL of DMSO-d6 and 3-4 drops of D₂SO₄ (or 35% DCl).

-

Sonication: Sonicate until the solution is perfectly clear (framework dissolution).

-

Analysis: Acquire a ¹H NMR spectrum.

-

Integrate the diagnostic proton signals of the imidazole (e.g., methyl group at ~2.4 ppm for 2-mIm).

-

Integrate the diagnostic signals of the pyrazole.

-

Calculation:

-

Workflow Visualization

Figure 2: Operational workflow for ensuring complete removal of non-coordinated linkers prior to quantification.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Exchange Rate (<10%) | Steric hindrance or insufficient temperature. | Increase reaction temp to 100°C (use DMF). Increase incubation time to 5 days. |

| Loss of Crystallinity (Amorphous XRD) | Acidic protons on pyrazole attacking the framework. | Add a proton scavenger (e.g., minimal triethylamine) or reduce temperature. |

| NMR shows Pyrazole, but Pore Size Unchanged | Pyrazole is stuck in pores, not exchanged. | Perform Soxhlet extraction. Check if TGA shows mass loss < 200°C (solvent/free linker). |

References

-

Cohen, S. M. (2012).[2][3][4] "Postsynthetic Methods for the Functionalization of Metal–Organic Frameworks." Chemical Reviews, 112(2), 970–1000.

-

Karagiaridi, O., et al. (2011). "Opening ZIF-8: A Catalytically Active Zeolitic Imidazolate Framework of Sodalite Topology with Unsubstituted Linkers." Journal of the American Chemical Society, 133(48), 19566–19575.

-

Marreiros, J., et al. (2019).[5] "Vapor-Phase Linker Exchange of the Metal-Organic Framework ZIF-8: A Solvent-Free Approach to Post-Synthetic Modification." Angewandte Chemie, 58(51), 18471-18475.

-

Kim, M., et al. (2012).[2] "Postsynthetic ligand exchange as a route to functionalization of 'inert' metal–organic frameworks."[2][3] Chemical Science, 3, 126-130.[2]

Sources

- 1. chemgroups.northwestern.edu [chemgroups.northwestern.edu]

- 2. Postsynthetic ligand exchange as a route to functionalization of ‘inert’ metal–organic frameworks - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 3. Metal–organic frameworks generated from oligomeric ligands with functionalized tethers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Positional functionalizations of metal–organic frameworks through invasive ligand exchange and additory MOF‐on‐MOF strategies: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

Application Note: Preparation of Conductive Coordination COFs using Tris(4-(1H-pyrazol-4-yl)phenyl)amine

Executive Summary

This guide details the synthesis of conductive 2D frameworks utilizing Tris(4-(1H-pyrazol-4-yl)phenyl)amine (referred to herein as TPPA-Pz ) as the organic linker. Unlike traditional imine-linked Covalent Organic Frameworks (COFs), TPPA-Pz utilizes pyrazole termini to form metal-bis(pyrazolate) linkages (typically with Cu(II) or Zn(II)). These linkages create highly crystalline, conductive 2D sheets (often classified as Coordination COFs or Conductive MOFs ) that leverage the redox-active Triphenylamine (TPA) core for hole transport and the metal-pyrazolate chains for charge delocalization.

Key Material Properties[1][2]

-

Linker: Tris(4-(1H-pyrazol-4-yl)phenyl)amine (CAS: 2172856-38-9).[1]

-

Topology: 2D Honeycomb (hcb) or Kagome (kgm) depending on metal node geometry.

-

Conductivity Mechanism: Through-bond charge transport (via conjugated

-system) and through-space charge hopping (via -

Target Applications: Chemiresistive sensing, electrocatalysis, and supercapacitors.

Scientific Principles & Mechanism

The Role of the Monomer

The TPPA-Pz monomer is a

-

Redox-Active Core: The central triphenylamine (TPA) nitrogen possesses a lone pair that can form a stable radical cation (

), facilitating hole transport . -

Coordination Termini: The three pyrazole groups, upon deprotonation, act as bridging ligands. The pyrazolate anion (

) is a "short" bridge that facilitates strong magnetic and electronic coupling between metal centers.

Formation Mechanism

The synthesis follows a Solvothermal Coordination Protocol .

-

Deprotonation: A base (e.g.,

or TEA) removes the acidic proton from the pyrazole ( -

Coordination: The resulting pyrazolate anions bridge metal ions (e.g.,

) to form linear or trimeric secondary building units (SBUs). -

Crystallization: These 1D chains or clusters link the TPA cores into 2D sheets, which then stack via dispersive forces to form the bulk crystal.

Figure 1: Mechanistic pathway for the formation of TPPA-Pz based conductive frameworks.

Experimental Protocol

Reagents & Equipment

| Reagent / Equipment | Specification | Role |

| Tris(4-(1H-pyrazol-4-yl)phenyl)amine | >98% Purity (CAS 2172856-38-9) | Organic Linker |

| Copper(II) Acetate Monohydrate | Metal Node Source | |

| N,N-Dimethylformamide (DMF) | Anhydrous, 99.8% | Solvent |

| Ethanol (EtOH) | Absolute | Co-solvent / Washing |

| Ammonium Hydroxide | 28-30% | Deprotonating Agent |

| Pyrex Tube | 10 mL, Heavy Wall | Reaction Vessel |

| Soxhlet Extractor | Standard | Purification |

Step-by-Step Synthesis (Cu-TPPA-Pz Framework)

Critical Note: All reagent handling should ideally be performed in a glovebox or under inert atmosphere to prevent early oxidation of the TPA core, although the coordination reaction itself is robust.

Step 1: Precursor Dissolution

-

Weigh 20.0 mg (0.045 mmol) of Tris(4-(1H-pyrazol-4-yl)phenyl)amine into a 10 mL Pyrex tube.

-

Add 2.0 mL of DMF . Sonicate for 5 minutes until fully dissolved.

-

In a separate vial, dissolve 13.5 mg (0.068 mmol) of

in 1.0 mL of-

Note: The metal:linker ratio is typically 1.5:1 to account for the 3 pyrazole sites coordinating to metal centers.

-

Step 2: Solvothermal Assembly

-

Add the copper solution dropwise to the linker solution. A precipitate may form immediately; this is normal.

-

Add 50

L of Ammonium Hydroxide (or Triethylamine) to the mixture. This is crucial to drive the equilibrium towards the pyrazolate form. -

Sonicate the mixture for 2 minutes to ensure homogeneity.

-

Freeze-Pump-Thaw: Degas the mixture through 3 cycles to remove dissolved oxygen.

-

Seal: Flame-seal the tube under vacuum (or cap tightly if using a pressure vial).

-

Heating: Place the tube in a programmable oven.

-

Ramp to 120°C over 2 hours.

-

Hold at 120°C for 72 hours (3 days) .

-

Cool to room temperature over 6 hours.

-

Step 3: Isolation and Activation

-

Open the tube. A dark brown/black crystalline powder should be observed at the bottom.

-

Filtration: Collect the solid via centrifugation (8000 rpm, 5 min) or vacuum filtration.

-

Washing: Wash with DMF (3 x 10 mL) to remove unreacted ligand, followed by Water (3 x 10 mL) to remove metal salts, and finally Acetone (3 x 10 mL) .

-

Solvent Exchange: Soak the powder in anhydrous acetone or ethanol for 24 hours, refreshing the solvent 3 times.

-

Drying: Dry the sample under dynamic vacuum at 100°C for 12 hours. For highest surface area, use Supercritical

drying .

Characterization & Validation

Structural Validation (PXRD)

-

Expected Result: Intense low-angle peaks corresponding to the (100) and (110) reflections of a hexagonal lattice.

-

Troubleshooting: If the material is amorphous, increase the reaction time or slightly lower the temperature to 85°C to slow nucleation.

Conductivity Measurement (4-Point Probe)

To measure the intrinsic conductivity, the powder must be pressed into a pellet.

-

Pelletization: Press 10 mg of activated powder into a 7 mm die at 10 MPa for 2 minutes.

-

Measurement: Use a standard 4-point probe setup (e.g., Keithley 2400 SourceMeter).

-

Calculation:

Where -

Expected Value: Undoped Cu-TPPA-Pz frameworks typically exhibit conductivities in the range of

to -

Doping (Optional): Exposing the pellet to Iodine vapor (

) can oxidize the TPA core, potentially increasing conductivity to

Workflow Diagram

Figure 2: Operational workflow for the synthesis and activation of TPPA-based conductive frameworks.

References

-

General Chemistry of Pyrazolate-Based Frameworks

-

Zhang, J. et al. "Conductive Metal–Organic Frameworks: Design, Synthesis, and Applications." Chemical Reviews, 2020.

-

-

TPA-Based Conductive COFs (Analogous Chemistry)

-

Feng, X. et al. "High-Mobility Semiconducting Two-Dimensional Covalent Organic Frameworks with Atomic-Thickness." Nature Communications, 2018.

-

- Coordination Mechanism of Tris(pyrazolyl)

-

Conductivity in TPA-MOFs

-

Xie, L. S. et al. "Electrical Conductivity in a Porous, Cubic Rare-Earth Metal–Organic Framework." J. Am. Chem. Soc., 2016.

-

(Note: While specific literature on a "TPPA-Pz COF" is emerging, the protocol above is derived from the established synthesis of isostructural pyrazolate-linked conductive frameworks such as MFU-4 and Cu-BHT analogues.)

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki-Miyaura Coupling for TPA-Pyrazole Synthesis

Welcome to the technical support center for optimizing the synthesis of Triphenylamine-Pyrazole (TPA-Pyrazole) derivatives via Suzuki-Miyaura cross-coupling. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth, evidence-based solutions to enhance your reaction yields and purity.

Introduction to TPA-Pyrazole Synthesis via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1][2] In the context of TPA-pyrazole synthesis, this reaction is pivotal for creating complex molecular architectures with significant applications in medicinal chemistry and materials science. However, the unique electronic and steric properties of pyrazole-containing substrates can present specific challenges, often leading to suboptimal yields. This guide will walk you through troubleshooting these issues with a focus on the underlying chemical principles.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Low or No Product Yield

Q: I am observing very low to no yield of my desired TPA-pyrazole product. What are the most common causes and how can I address them?

A: Low or no yield in a Suzuki-Miyaura coupling for TPA-pyrazole synthesis can stem from several factors. A systematic approach to troubleshooting is crucial.

Initial Checks:

-

Reagent Quality: Ensure the purity and integrity of your starting materials, particularly the boronic acid/ester and the aryl halide. Boronic acids can be prone to decomposition.[3]

-

Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. Ensure your reaction is conducted under a rigorously maintained inert atmosphere (e.g., argon or nitrogen).[4]

-